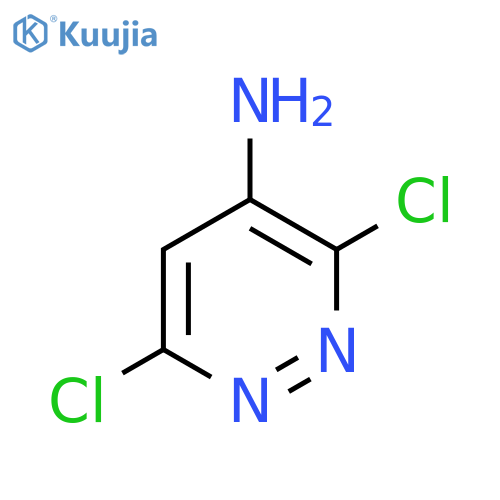

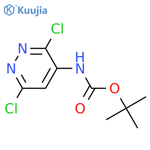

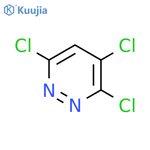

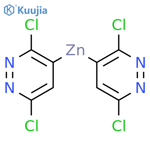

Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors

,

Journal of Medicinal Chemistry,

2014,

57(6),

2807-2812